![molecular formula C15H14F3N B12080461 1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12080461.png)
1-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine typically involves multiple steps. One common method includes the Friedel-Crafts acylation of biphenyl with trifluoromethylbenzene, followed by reduction and amination reactions . The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation step and reducing agents like lithium aluminum hydride for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of biocatalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or hydrocarbons.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
1-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme kinetics and as a probe for biochemical assays.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The biphenyl structure provides a rigid framework that can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- 1-(4-(Trifluoromethyl)phenyl)ethanamine
- 4-(Trifluoromethyl)biphenyl
- 1-(4-(Trifluoromethyl)phenyl)ethanol
Uniqueness: 1-(4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine is unique due to its combination of a trifluoromethyl group and a biphenyl structure. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. These properties make it particularly valuable in applications requiring high metabolic stability and membrane permeability .
Propriétés
Formule moléculaire |
C15H14F3N |
|---|---|
Poids moléculaire |
265.27 g/mol |
Nom IUPAC |
1-[4-[4-(trifluoromethyl)phenyl]phenyl]ethanamine |
InChI |
InChI=1S/C15H14F3N/c1-10(19)11-2-4-12(5-3-11)13-6-8-14(9-7-13)15(16,17)18/h2-10H,19H2,1H3 |
Clé InChI |
FNVMCEUKXNJJPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[2-(3-fluoro-2-methylphenyl)ethyl]hydroxylamine](/img/structure/B12080386.png)
![N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide](/img/structure/B12080399.png)

![2,4-Dichloro-7-isobutyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12080413.png)
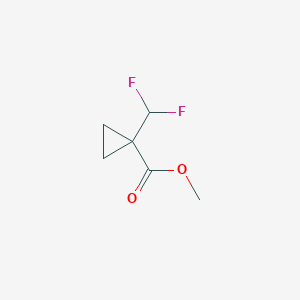

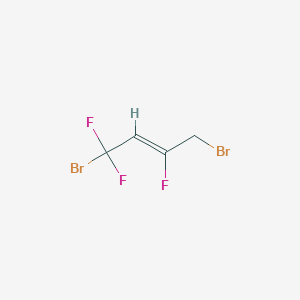
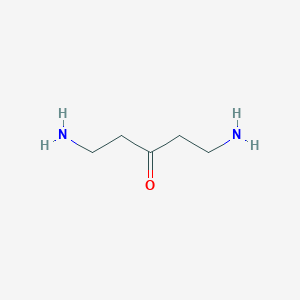
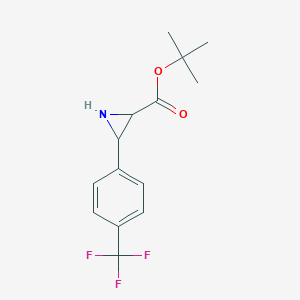
![2-{[(3,3,4,4,5,5,6,6-Octafluorohexyl)oxy]methyl}oxirane](/img/structure/B12080448.png)
![[5-(6-Amino-2-fluoropurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12080449.png)
![Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B12080457.png)
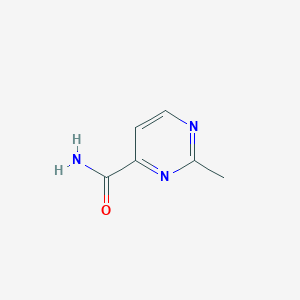
![Methanone, [3-(2-methoxyphenyl)oxiranyl]phenyl-](/img/structure/B12080475.png)
